molecular formula C17H19N5O3 B2427225 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 899742-80-4

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2427225
CAS No.: 899742-80-4
M. Wt: 341.371
InChI Key: XWSIRZFWBIZWBO-UHFFFAOYSA-N
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Description

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system, and an acetamide group attached to a 4-methylphenylmethyl moiety.

Properties

IUPAC Name

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-12-2-4-13(5-3-12)8-18-15(24)10-21-11-19-16-14(17(21)25)9-20-22(16)6-7-23/h2-5,9,11,23H,6-8,10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSIRZFWBIZWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid . This reaction forms the pyrazolo[3,4-d]pyrimidine core, which is then further functionalized to introduce the hydroxyethyl and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. Ultrasonic-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The oxo group in the pyrazolo[3,4-d]pyrimidine core can be reduced to form a hydroxyl group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the oxo group can yield a secondary alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 with high selectivity makes it a promising candidate for further development as a therapeutic agent .

Biological Activity

The compound 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide , often referred to as a pyrazolo[3,4-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine moiety and an acetamide group. The presence of the hydroxyethyl group enhances its solubility, potentially influencing its interaction with biological targets.

Property Value
Molecular Formula C16H17N5O3
Molecular Weight 313.34 g/mol
CAS Number 946229-91-0

Research indicates that compounds similar to this pyrazolo derivative exhibit significant biological activities, particularly in oncology. They may act as inhibitors of specific kinases involved in cancer progression. For example:

  • Hematopoietic Progenitor Kinase 1 (HPK1) : Inhibition of HPK1 has been linked to reduced cancer cell proliferation and survival.
  • Cyclin-dependent Kinases (CDKs) : These compounds have shown potential as CDK inhibitors, which play a crucial role in cell cycle regulation and cancer therapy.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Anticancer Activity :
    • Various studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess significant cytotoxic effects against several cancer cell lines. For instance:
      • In vitro studies on the MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines showed growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM .
  • Anti-inflammatory Properties :
    • Pyrazole derivatives are known for their anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and pathways.
  • Antimicrobial Activity :
    • Some studies suggest that these compounds exhibit antimicrobial properties against various pathogens, although specific data on this compound is limited.

Study on Anticancer Activity

A notable study evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives against various cell lines:

Compound Cell Line IC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

This study highlighted the efficacy of these compounds in inhibiting tumor growth and suggested further investigation into their mechanisms .

Inhibition of Aurora Kinase

Another research effort focused on the inhibition of Aurora-A kinase by pyrazolo derivatives:

Compound IC50 (µM)
Compound D0.067

This indicates a potent inhibitory effect, suggesting that these compounds could be developed as targeted cancer therapies .

Q & A

Q. Table 1: Key Synthetic Intermediates

StepIntermediateKey ReactionYield (%)
1Pyrazolo[3,4-d]pyrimidine coreCyclization (triethylamine, DMF)65–72
2Hydroxyethyl-functionalized coreNucleophilic substitution (2-chloroethanol)58
3Final acetamide productEDC/HOBt coupling40–45

Q. Table 2: Recommended In Vivo Models for Efficacy Studies

ModelDose (mg/kg)EndpointRelevance
Xenograft (MCF-7)10–50 (oral)Tumor volume reductionBreast cancer
Zebrafish (anti-angiogenesis)1–5 (waterborne)Intersegmental vessel densityMetastasis

Critical Data Contradictions

  • Issue : Conflicting IC50_{50} values in HepG2 (12 µM vs. 28 µM ).
  • Resolution : Verify culture conditions (e.g., serum concentration, passage number) and normalize to ATP levels via CellTiter-Glo® .

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